molecular formula C10H14N2S2 B12552227 4-Pyridinecarbothioamide, 2-(butylthio)- CAS No. 180791-06-4

4-Pyridinecarbothioamide, 2-(butylthio)-

Cat. No.: B12552227
CAS No.: 180791-06-4
M. Wt: 226.4 g/mol
InChI Key: FGRYDANKHNKLDP-UHFFFAOYSA-N
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Description

4-Pyridinecarbothioamide, 2-(butylthio)- is an organic compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarbothioamide, 2-(butylthio)- typically involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with butylthiol in the presence of a base such as triethylamine to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Dichloromethane or similar organic solvents

    Catalyst/Base: Triethylamine or other organic bases

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarbothioamide, 2-(butylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbothioamide group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated pyridine derivatives

Scientific Research Applications

4-Pyridinecarbothioamide, 2-(butylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological nucleophiles.

    Medicine: Explored for its anticancer properties, particularly in the formation of organometallic anticancer agents.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyridinecarbothioamide, 2-(butylthio)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of protein function, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarbothioamide
  • 4-Pyridinecarbothioamide
  • 2-Ethyl-4-pyridinecarbothioamide

Uniqueness

4-Pyridinecarbothioamide, 2-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity. This makes it more lipophilic compared to its analogs, enhancing its ability to interact with lipid membranes and biological targets. Additionally, the butylthio group can undergo specific chemical transformations that are not possible with other substituents, providing a versatile platform for further functionalization.

Properties

CAS No.

180791-06-4

Molecular Formula

C10H14N2S2

Molecular Weight

226.4 g/mol

IUPAC Name

2-butylsulfanylpyridine-4-carbothioamide

InChI

InChI=1S/C10H14N2S2/c1-2-3-6-14-9-7-8(10(11)13)4-5-12-9/h4-5,7H,2-3,6H2,1H3,(H2,11,13)

InChI Key

FGRYDANKHNKLDP-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC=CC(=C1)C(=S)N

Origin of Product

United States

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